molecular formula C7H15Br2N3S B3179391 2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide CAS No. 38603-73-5

2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide

Cat. No.: B3179391
CAS No.: 38603-73-5
M. Wt: 333.09 g/mol
InChI Key: QMIPZFMBNNHUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide is a chemical compound that features an imidazole ring, a sulfur atom, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the ethanamine moiety.

Scientific Research Applications

2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the sulphanyl and ethanamine groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1H-imidazol-5-yl)ethanamine Dihydrochloride: Similar structure but different counterion.

    Imidazole derivatives: Compounds with variations in the substituents on the imidazole ring.

Uniqueness

2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide is unique due to the presence of the sulphanyl group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.2BrH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIPZFMBNNHUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide
Reactant of Route 3
Reactant of Route 3
2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide
Reactant of Route 4
Reactant of Route 4
2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide
Reactant of Route 5
Reactant of Route 5
2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide
Reactant of Route 6
2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.